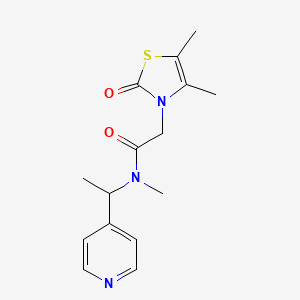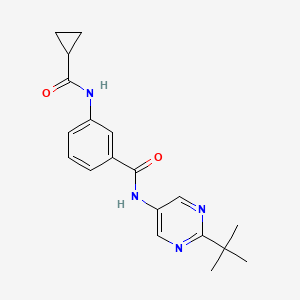![molecular formula C15H21FN2O2 B7534292 3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide, commonly known as FPPP, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research to investigate its mechanism of action and physiological effects. In
作用机制
FPPP exerts its effects by binding to specific receptors in the brain, such as the sigma-1 receptor and the dopamine transporter. By binding to these receptors, FPPP can modulate their activity and alter the levels of neurotransmitters in the brain. This can lead to changes in various physiological processes, such as pain perception, mood regulation, and motor function.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased locomotor activity and reward-seeking behavior. FPPP has also been shown to have analgesic effects, reducing pain perception in animal models. In addition, FPPP has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
实验室实验的优点和局限性
One of the main advantages of using FPPP in lab experiments is its high potency and selectivity for specific receptors in the brain. This allows researchers to investigate the function of these receptors with high precision and accuracy. However, one of the limitations of using FPPP is its potential for toxicity and adverse effects. Careful dosing and monitoring are required to ensure the safety of animals used in experiments.
未来方向
There are many potential future directions for research on FPPP. One area of interest is the development of new compounds that target the sigma-1 receptor, which has been implicated in various neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the role of FPPP in modulating the activity of other neurotransmitter systems in the brain, such as the glutamatergic system. Finally, the potential therapeutic applications of FPPP in treating various neurological disorders warrant further investigation.
合成方法
The synthesis of FPPP involves the reaction of 4-fluorophenol with N-methyl-2-pyrrolidone, followed by the addition of 3-bromo-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学研究应用
FPPP has been used extensively in scientific research as a tool to investigate the function of various receptors in the brain. It has been shown to bind to and activate the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. FPPP has also been used as a probe to study the function of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
属性
IUPAC Name |
3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-18-9-2-3-13(18)11-17-15(19)8-10-20-14-6-4-12(16)5-7-14/h4-7,13H,2-3,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPKUTYFRLCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC(=O)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)


![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)


![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)
